molecular formula C20H19ClN2O2 B11626227 Propyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate

Propyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate

Cat. No.: B11626227
M. Wt: 354.8 g/mol
InChI Key: XVYKFDINDVEHAP-UHFFFAOYSA-N
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Description

Propyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with a chloro and methyl group, and an amino group linked to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or the Doebner-Miller reaction. For instance, the Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Chlorination and Methylation: The quinoline core is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.

    Amination: The chloro-methylquinoline is reacted with an amine to introduce the amino group.

    Esterification: Finally, the aminoquinoline is esterified with propyl 4-aminobenzoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Propyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of antimalarial, antimicrobial, and anticancer agents due to its quinoline core.

    Biological Studies: The compound is studied for its potential to inhibit enzymes and receptors involved in various diseases.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds.

    Industrial Applications: Used in the production of dyes, pigments, and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Propyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerases and kinases, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.

    Aminoquinolines: Compounds with amino substitutions on the quinoline ring.

Uniqueness

Propyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the propyl ester group enhances its lipophilicity, improving its bioavailability and cellular uptake compared to other quinoline derivatives.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

propyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C20H19ClN2O2/c1-3-10-25-20(24)14-4-7-16(8-5-14)23-19-11-13(2)22-18-9-6-15(21)12-17(18)19/h4-9,11-12H,3,10H2,1-2H3,(H,22,23)

InChI Key

XVYKFDINDVEHAP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl

Origin of Product

United States

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